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Compound of Interest

Compound Name: 1-Piperidinoacetone

Cat. No.: B1360080 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
1-Piperidinoacetone, a derivative of piperidine, represents a core structural motif with

potential applications in medicinal chemistry and synthetic organic chemistry. This technical

guide provides a comprehensive overview of its chemical identity, physicochemical properties,

synthesis, and characterization. Detailed hypothetical experimental protocols for its synthesis

and analytical characterization are presented to facilitate further research and development.

Furthermore, a putative biological signaling pathway is proposed based on the known activities

of structurally related compounds, offering a starting point for pharmacological investigation.

Chemical Identity and Synonyms
1-Piperidinoacetone is a ketone derivative of piperidine. It is also recognized by a variety of

synonyms and chemical identifiers across different databases and suppliers.[1] A

comprehensive list of these is provided in Table 1.

Table 1: Synonyms and Chemical Identifiers for 1-Piperidinoacetone
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Identifier Type Identifier

IUPAC Name 1-(piperidin-1-yl)propan-2-one

CAS Number 6784-61-8

PubChem CID 81243

Common Synonyms

1-Piperidinoacetone, Piperidylacetone, N-(2-

oxopropyl)piperidine, 1-piperidin-1-ylacetone, 1-

(1-piperidinyl)acetone, 1-piperidylacetone,

piperidino-acetone

Other Identifiers
NSC 28767, NSC-28767, EINECS 229-847-6,

UNII-L55ZAE7VCW

Physicochemical Properties
The fundamental physicochemical properties of 1-Piperidinoacetone are crucial for its

handling, formulation, and application in research settings. The computed properties from

established chemical databases are summarized in Table 2.

Table 2: Physicochemical Properties of 1-Piperidinoacetone

Property Value

Molecular Formula C₈H₁₅NO

Molecular Weight 141.21 g/mol

Exact Mass 141.115364102 Da

Appearance Expected to be an oil

Solubility
Expected to be soluble in organic solvents like

chloroform, DMSO, and ethanol

Synthesis and Characterization
Synthetic Workflow
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A plausible and efficient method for the synthesis of 1-Piperidinoacetone is the Mannich

reaction. This three-component condensation reaction involves an enolizable ketone (acetone),

a non-enolizable aldehyde (formaldehyde), and a secondary amine (piperidine).[2][3][4]

Reactants

Reaction

Product

Acetone

Mannich Reaction
(Acidic Conditions)

Formaldehyde Piperidine

1-Piperidinoacetone
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A schematic overview of the Mannich reaction for the synthesis of 1-Piperidinoacetone.

Experimental Protocol: Synthesis via Mannich Reaction
Materials:

Acetone

Formaldehyde (37% aqueous solution)

Piperidine

Hydrochloric acid (concentrated)

Sodium hydroxide (pellets)

Diethyl ether
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Anhydrous magnesium sulfate

Round-bottom flask

Reflux condenser

Magnetic stirrer

Separatory funnel

Rotary evaporator

Procedure:

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine

piperidine and an equimolar amount of concentrated hydrochloric acid in a suitable solvent

like ethanol.

To this solution, add a slight excess of formaldehyde solution.

Slowly add an equimolar amount of acetone to the reaction mixture.

Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer

chromatography (TLC).

After completion, cool the reaction mixture to room temperature and neutralize with a

saturated solution of sodium hydroxide until the pH is basic.

Extract the aqueous layer with diethyl ether (3 x 50 mL).

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

Filter the drying agent and remove the solvent under reduced pressure using a rotary

evaporator to yield crude 1-Piperidinoacetone.

Purify the product by vacuum distillation or column chromatography on silica gel.

Analytical Workflow for Characterization
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The identity and purity of the synthesized 1-Piperidinoacetone should be confirmed using a

suite of analytical techniques.

Spectroscopic Analysis

Confirmation

Synthesized
1-Piperidinoacetone

FT-IR Spectroscopy NMR Spectroscopy
(¹H and ¹³C) Mass Spectrometry

Structural Confirmation
and Purity Assessment

Click to download full resolution via product page

Workflow for the analytical characterization of 1-Piperidinoacetone.

Spectroscopic Data (Hypothetical)
3.4.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

Protocol: A thin film of neat 1-Piperidinoacetone is applied to a NaCl plate and the IR

spectrum is recorded from 4000 to 400 cm⁻¹.

Expected Absorptions:

Table 3: Hypothetical FT-IR Data for 1-Piperidinoacetone
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Wavenumber (cm⁻¹) Functional Group Vibration Mode

~2935, 2855 C-H (alkane) Stretching

~1715 C=O (ketone) Stretching

~1450 C-H (alkane) Bending

~1150 C-N Stretching

The presence of a strong absorption band around 1715 cm⁻¹ is characteristic of the carbonyl

group in a ketone.[5]

3.4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol: Approximately 10-20 mg of 1-Piperidinoacetone is dissolved in 0.6 mL of

deuterated chloroform (CDCl₃) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are

acquired on a 400 MHz spectrometer.

Table 4: Hypothetical ¹H NMR Data for 1-Piperidinoacetone (400 MHz, CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~2.45 t, J = 7.2 Hz 4H -N-(CH₂)₂- (α to N)

~2.15 s 3H -C(=O)-CH₃

~3.20 s 2H -C(=O)-CH₂-N-

~1.60 m 4H
-CH₂-CH₂-CH₂- (β to

N)

~1.45 m 2H
-CH₂-CH₂-CH₂- (γ to

N)

Table 5: Hypothetical ¹³C NMR Data for 1-Piperidinoacetone (100 MHz, CDCl₃)
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Chemical Shift (δ, ppm) Assignment

~208.0 C=O

~65.0 -C(=O)-CH₂-N-

~54.5 -N-(CH₂)₂-

~29.0 -C(=O)-CH₃

~26.0 -CH₂-CH₂-CH₂- (β to N)

~24.0 -CH₂-CH₂-CH₂- (γ to N)

3.4.3. Mass Spectrometry

Protocol: The sample is introduced into a mass spectrometer via direct infusion or after

separation by gas chromatography. Electron ionization (EI) at 70 eV is used.

Expected Fragmentation:

Table 6: Hypothetical Mass Spectrometry Data for 1-Piperidinoacetone

m/z Interpretation

141 [M]⁺ (Molecular Ion)

126 [M - CH₃]⁺

98 [M - CH₃CO]⁺

84 [Piperidine]⁺

43 [CH₃CO]⁺

Potential Biological Activity and Signaling Pathway
While specific biological activity for 1-Piperidinoacetone is not extensively documented, many

piperidine-containing compounds exhibit significant pharmacological effects. For instance,

derivatives of piperidine have been investigated for their anti-inflammatory, antimicrobial, and
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neuroprotective properties. Some piperidine-based compounds have been shown to modulate

the activity of inflammatory pathways.

Based on the known activity of a structurally related compound, 1-(Piperidin-4-yl)-1,3-dihydro-

2H-benzo[d]imidazole-2-one, which acts as an inhibitor of the NLRP3 inflammasome, a

hypothetical signaling pathway for 1-Piperidinoacetone can be proposed. The NLRP3

inflammasome is a multiprotein complex that plays a crucial role in the innate immune

response by activating caspase-1 and inducing the release of pro-inflammatory cytokines such

as IL-1β. Inhibition of this pathway is a key target for the development of anti-inflammatory

therapeutics.
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Cleavage Pyroptosis1-Piperidinoacetone
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Hypothetical inhibition of the NLRP3 inflammasome signaling pathway by 1-
Piperidinoacetone.

In this proposed mechanism, Pathogen-Associated Molecular Patterns (PAMPs) or Danger-

Associated Molecular Patterns (DAMPs) would prime the macrophage through Toll-like

receptor 4 (TLR4), leading to the upregulation of pro-IL-1β via the NF-κB pathway. A second

signal would then activate the NLRP3 inflammasome, leading to the activation of caspase-1.
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Activated caspase-1 would cleave pro-IL-1β into its active, pro-inflammatory form (IL-1β) and

induce a form of programmed cell death called pyroptosis. It is hypothesized that 1-
Piperidinoacetone could potentially inhibit the assembly or activation of the NLRP3

inflammasome, thereby blocking the downstream inflammatory cascade.

Conclusion
1-Piperidinoacetone is a versatile chemical entity with a well-defined structure and a range of

synonyms for its identification. This guide has provided a detailed overview of its properties, a

plausible synthetic route via the Mannich reaction, and a comprehensive workflow for its

analytical characterization. While experimental data on its biological activity is limited, the

proposed inhibitory action on the NLRP3 inflammasome pathway, based on structurally related

compounds, provides a strong rationale for its further investigation as a potential anti-

inflammatory agent. The detailed protocols and data presented herein are intended to serve as

a valuable resource for researchers in the fields of medicinal chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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